Conformational Restriction: Azetidine Ring vs. Acyclic Sarcosine Ethyl Ester Backbone
The target compound incorporates the N-methylglycine ethyl ester pharmacophore within a rigid azetidine ring, restricting the backbone to a single predominant conformation. In contrast, the direct acyclic analog, ethyl 2-(methylamino)acetate (sarcosine ethyl ester, CAS 13200-60-7), possesses three rotatable bonds between the ester and amine functionalities, permitting extensive conformational sampling in solution . Conformational restriction via azetidine incorporation has been demonstrated in dipeptide systems to stabilize γ-turn conformations and enhance target binding affinity through reduction of the conformational entropy penalty [1]. While direct binding affinity data for the free target compound are unavailable, this class-level conformational effect is a well-established principle in azetidine-containing medicinal chemistry [1][2].
| Evidence Dimension | Rotatable bonds between pharmacophoric groups as a measure of conformational flexibility |
|---|---|
| Target Compound Data | 2 rotatable bonds between azetidine N and ester carbonyl (ring-constrained geometry) |
| Comparator Or Baseline | Ethyl 2-(methylamino)acetate: 3 rotatable bonds (freely rotating); Ethyl 2-(azetidin-3-yl)acetate: 3 rotatable bonds |
| Quantified Difference | The azetidine ring eliminates one rotational degree of freedom in the N-methylglycine backbone compared to the acyclic analog; the constrained geometry pre-organizes the amine and ester groups in a fixed spatial relationship. |
| Conditions | Structural/computational comparison based on SMILES: CCOC(=O)CN(C)C1CNC1 (target) vs. CCOC(=O)CNC (acyclic analog) |
Why This Matters
Reduced conformational entropy penalty correlates with improved binding affinity and selectivity in target engagement, making this compound a superior starting point for structure-based drug design compared to flexible acyclic sarcosine esters.
- [1] Martin-Martinez, M. et al. 'Conformational restriction introduced by the four-membered azetidine ring as an effective way to stabilize gamma-turn-like conformations in short peptides.' Cited in multiple SAR studies on azetidine-containing dipeptide inhibitors. View Source
- [2] Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. A conformational restriction strategy used 3-aryl-azetidine moiety to replace phenylethyl group, demonstrating the established role of azetidine in conformational pre-organization. View Source
